N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15071905
Molecular Formula: C12H10BrN5
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrN5 |
|---|---|
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | N-(4-bromophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17) |
| Standard InChI Key | LHHPCOVKDKPJNY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
-
Methyl group at the 1-position of the pyrazole ring.
-
4-Bromophenyl group attached to the exocyclic amine at the 4-position of the pyrimidine ring.
The molecular formula is C₁₂H₁₀BrN₅, with a molecular weight of 304.15 g/mol. The bromine atom contributes significant molecular mass (26.3%) and influences electronic properties, enhancing potential halogen bonding interactions in biological systems .
Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₅ |
| Molecular Weight | 304.15 g/mol |
| XLogP3 | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (N atoms in pyrazole and pyrimidine rings) |
| Rotatable Bonds | 2 (C-N bonds to phenyl group) |
| Topological Polar Surface Area | 75.8 Ų |
The compound’s planar structure and aromatic systems suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. Stability studies for analogous pyrazolo[3,4-d]pyrimidines recommend storage at 2–8°C under inert atmospheres to prevent decomposition .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine follows a cyclocondensation strategy, as reported for related pyrazolo[3,4-d]pyrimidin-4-amine derivatives . A typical procedure involves:
-
Starting Materials:
-
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
4-Bromobenzonitrile.
-
-
Reaction Conditions:
-
Base: Potassium tert-butoxide (t-BuOK).
-
Solvent: tert-Butanol (t-BuOH).
-
Temperature: Reflux (~82°C).
-
Duration: 4–7 hours.
-
The mechanism proceeds via nucleophilic attack of the pyrazole amine on the nitrile carbon, followed by cyclization and aromatization.
Table 2: Optimized Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Pyrazole:Nitrile) | 1:1.2 |
| Catalyst | t-BuOK (20 mol%) |
| Yield | 72–87% (estimated from analogs) |
| Purification | Recrystallization (ethanol/water) |
Industrial Scaling Challenges
Industrial production faces hurdles such as:
-
Regioselectivity: Ensuring exclusive formation of the 4-amine isomer.
-
Bromine Stability: Preventing debromination under high-temperature conditions.
-
Cost Efficiency: Sourcing 4-bromobenzonitrile, which is more expensive than chlorinated analogs.
Biological Activities and Mechanisms
While direct pharmacological data for this compound are scarce, its structural analogs exhibit notable bioactivities:
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidines are recognized as adenosine deaminase inhibitors, potentially modulating purine metabolism . The 4-bromophenyl group may enhance binding affinity through hydrophobic interactions with enzyme pockets.
Anticancer Prospects
Pyrazolo[3,4-d]pyrimidines inhibit kinases involved in cancer proliferation, such as cyclin-dependent kinases (CDKs) and B-Raf . Molecular docking studies suggest the 4-bromophenyl moiety could interact with ATP-binding sites in kinase domains.
Table 3: Hypothesized Biological Activities
Applications in Scientific Research
Medicinal Chemistry
This compound serves as a lead structure for developing:
-
Kinase Inhibitors: Optimizing substituents for selective CDK or JAK2 inhibition.
-
Antiparasitic Agents: Targeting Plasmodium falciparum kinases in malaria research .
Chemical Biology
Used as a fluorescent probe precursor due to its aromatic system, enabling protein-binding studies via fluorescence quenching assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume